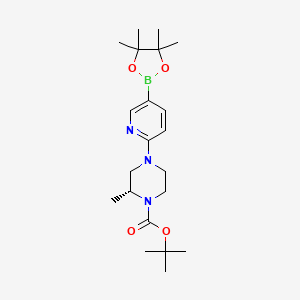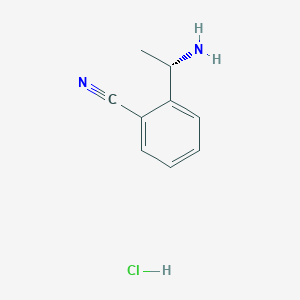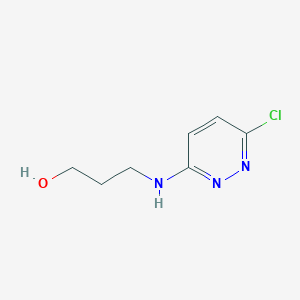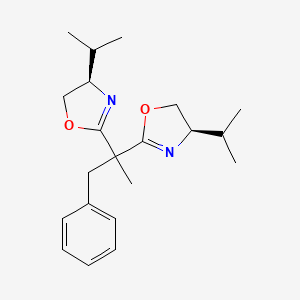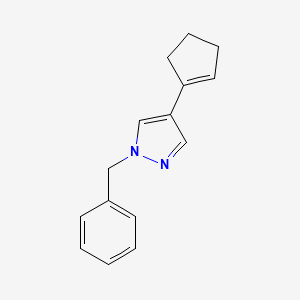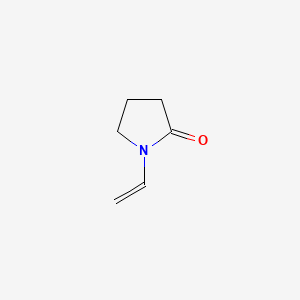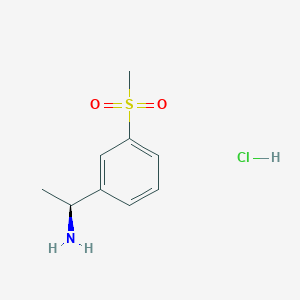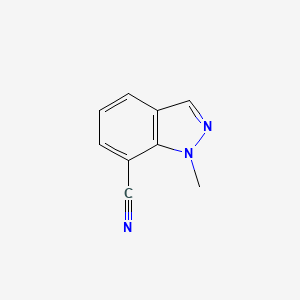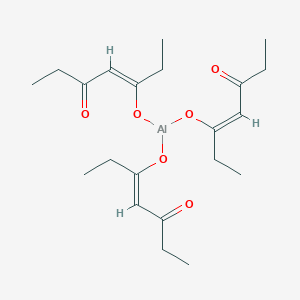
Aluminum 3,5-heptanedionate
Vue d'ensemble
Description
Aluminum 3,5-heptanedionate, also known as tris(3,5-heptanedionato)aluminum, is a coordination compound with the molecular formula C21H33AlO6 and a molecular weight of 408.47 g/mol . This compound is characterized by its coordination of aluminum with three 3,5-heptanedionate ligands, forming a stable complex. It is commonly used in various scientific and industrial applications due to its unique chemical properties.
Applications De Recherche Scientifique
Aluminum 3,5-heptanedionate has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical imaging agents.
Safety and Hazards
Aluminum 3,5-heptanedionate can cause serious eye irritation . Precautionary measures include wearing protective gloves, protective clothing, eye protection, and face protection . In case of eye contact, it is advised to rinse cautiously with water for several minutes and seek medical advice if eye irritation persists .
Mécanisme D'action
Target of Action
Aluminum 3,5-heptanedionate, also known as Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)aluminum , is a metal compound that primarily targets chemical reactions as a chemical intermediate . Its role is to facilitate the synthesis of other compounds in various chemical processes.
Result of Action
The result of this compound’s action is the facilitation of chemical reactions, leading to the synthesis of new compounds . The specific molecular and cellular effects would depend on the particular chemical reaction it is involved in.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to store the compound in a well-ventilated place away from heat . Moreover, its volatility can be affected by temperature . These factors can influence how this compound behaves in a chemical reaction.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Aluminum 3,5-heptanedionate can be synthesized through the reaction of aluminum salts, such as aluminum chloride, with 3,5-heptanedione in an organic solvent like ethanol . The reaction typically involves the following steps:
- Dissolution of aluminum chloride in ethanol.
- Addition of 3,5-heptanedione to the solution.
- Stirring the mixture at room temperature for several hours.
- Isolation of the product by filtration and drying.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through recrystallization or other suitable methods to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: Aluminum 3,5-heptanedionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of aluminum oxide and other by-products.
Reduction: Reduction reactions involving this compound typically result in the formation of aluminum metal and reduced organic products.
Substitution: The ligands in the compound can be substituted with other ligands, leading to the formation of new coordination complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are usually carried out at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Ligand exchange reactions often involve the use of other diketones or similar ligands in an organic solvent.
Major Products:
Oxidation: Aluminum oxide and various organic by-products.
Reduction: Aluminum metal and reduced organic compounds.
Substitution: New coordination complexes with different ligands.
Comparaison Avec Des Composés Similaires
Aluminum acetylacetonate: Another coordination compound with similar properties but different ligands.
Aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate): A compound with bulkier ligands, leading to different reactivity and applications.
Uniqueness: Aluminum 3,5-heptanedionate is unique due to its specific ligand structure, which provides a balance between stability and reactivity. This makes it particularly useful in applications where controlled reactivity is essential, such as in catalysis and material synthesis.
Propriétés
IUPAC Name |
(Z)-5-bis[[(Z)-5-oxohept-3-en-3-yl]oxy]alumanyloxyhept-4-en-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C7H12O2.Al/c3*1-3-6(8)5-7(9)4-2;/h3*5,8H,3-4H2,1-2H3;/q;;;+3/p-3/b3*6-5-; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZGKBLRLATPRR-YFTRRBBBSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC(=O)CC)O[Al](OC(=CC(=O)CC)CC)OC(=CC(=O)CC)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C/C(=O)CC)/O[Al](O/C(=C\C(=O)CC)/CC)O/C(=C\C(=O)CC)/CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33AlO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


